Product packaging for 4-Methyl-5-(thiophen-2-yl)pyridin-2-amine(Cat. No.:)

4-Methyl-5-(thiophen-2-yl)pyridin-2-amine

Cat. No.: B12074999
M. Wt: 190.27 g/mol
InChI Key: MGBYLMRXDFFCKN-UHFFFAOYSA-N
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Description

4-Methyl-5-(thiophen-2-yl)pyridin-2-amine is a high-purity chemical compound offered for research and development purposes. This molecule features a hybrid heterocyclic structure, integrating pyridine and thiophene rings, which are privileged scaffolds in medicinal and agrochemical research . The presence of both a pyridin-2-amine group and a thiophen-2-yl substituent makes it a valuable intermediate for constructing more complex molecules. Compounds with similar structural motifs have been widely investigated for their potential biological activities. For instance, thiophene derivatives are recognized for their broad applications in developing bioactive molecules with reported fungicidal and antibacterial properties . Meanwhile, the pyridine nucleus is a common pharmacophore found in molecules with various therapeutic effects . The specific substitution pattern on the pyridine ring in this compound suggests its potential utility as a key building block in drug discovery programs. Researchers can leverage this compound in the synthesis of novel molecules targeting various diseases, or as a standard in analytical studies. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2S B12074999 4-Methyl-5-(thiophen-2-yl)pyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

4-methyl-5-thiophen-2-ylpyridin-2-amine

InChI

InChI=1S/C10H10N2S/c1-7-5-10(11)12-6-8(7)9-3-2-4-13-9/h2-6H,1H3,(H2,11,12)

InChI Key

MGBYLMRXDFFCKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2=CC=CS2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Methyl 5 Thiophen 2 Yl Pyridin 2 Amine

Established Synthetic Routes for the Core Pyridine-Thiophene Scaffold

The creation of the C-C bond between the pyridine (B92270) and thiophene (B33073) rings is the key challenge in synthesizing the 4-methyl-5-(thiophen-2-yl)pyridin-2-amine scaffold. Various methods, from classic cross-coupling reactions to multi-step sequences, have been developed to achieve this.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are among the most efficient and versatile methods for forming carbon-carbon bonds between aromatic rings. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is particularly prominent due to its mild reaction conditions and tolerance of a wide array of functional groups. nih.gov

The synthesis of the this compound scaffold via Suzuki-Miyaura coupling typically involves the reaction of a halogenated pyridine derivative with a thiophene boronic acid or ester, or vice versa. For instance, 5-bromo-2-amino-4-methylpyridine can be coupled with thiophen-2-ylboronic acid. A common catalytic system for this transformation is a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium phosphate (B84403) (K₃PO₄) and a solvent mixture such as 1,4-dioxane (B91453) and water. nih.govmdpi.com

The choice of catalyst, ligand, and base is crucial for achieving high yields. Catalytic systems employing bulky, electron-rich phosphine (B1218219) ligands like SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane) with palladium(II) acetate (B1210297) have proven effective for coupling various heterocyclic partners, often allowing for lower catalyst loading. nih.gov Nickel-based catalysts have also emerged as a powerful alternative for constructing bi-heterocyclic frameworks, sometimes succeeding where palladium catalysts are less effective. orgsyn.org

Table 1: Example Conditions for Suzuki-Miyaura Coupling

Pyridine PrecursorThiophene PrecursorCatalyst (mol %)BaseSolventYieldReference
5-Bromo-2-methylpyridin-3-amineArylboronic AcidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane/H₂OModerate to Good nih.gov
Halide SubstrateAryl Boronic AcidNiCl₂(PCy₃)₂ (0.5-5%)K₃PO₄t-Amyl AlcoholGood to Excellent orgsyn.org
BromocyclopropylpyridineCyclopropylboronic AcidPd(OAc)₂ (0.5-5%) / SPhos--Good nih.gov

Conventional and Microwave-Assisted Synthesis Approaches

Synthetic reactions can be driven by conventional heating (e.g., using an oil bath) or by microwave irradiation. Microwave-assisted synthesis has gained significant traction as it often dramatically reduces reaction times, increases product yields, and can lead to cleaner reactions with fewer byproducts. nih.govarkat-usa.org These advantages stem from the efficient and rapid heating of the reaction mixture by microwave energy. nih.gov

For the synthesis of heterocyclic scaffolds like this compound, comparing the two methods reveals the superiority of the microwave-assisted approach. For example, in multicomponent reactions to form complex heterocycles, a reaction that takes several hours under conventional reflux conditions can often be completed in a matter of minutes in a microwave synthesizer, with yields improving by 20-30%. nih.govresearchgate.net This efficiency makes microwave synthesis a preferred method for creating libraries of compounds for research and drug discovery. arkat-usa.org

Table 2: Comparison of Conventional vs. Microwave Synthesis

Reaction TypeMethodReaction TimeYieldReference
Multicomponent Spiro Compound SynthesisConventional6-7 hoursLower nih.gov
Microwave6 minutesHigher (by 20-30%)
One-Pot Pyrano[2,3-d]pyrimidine SynthesisConventional-Lower researchgate.net
MicrowaveShorterHigher

Multi-Step Synthesis Pathways from Precursor Aminopyridines and Thiophene Derivatives

Constructing the target molecule can be achieved through sequential reactions that build the scaffold piece by piece. One common strategy is the Gewald reaction, which synthesizes a 2-aminothiophene ring from a ketone, an activated nitrile (like malononitrile), and elemental sulfur. sciforum.net The resulting 2-aminothiophene can then be functionalized and coupled with a suitable pyridine precursor.

Alternatively, the synthesis can start with a pre-formed aminopyridine. For instance, 2-amino-4-methylpyridine (B118599) can serve as a starting point. nih.gov The pyridine ring can be halogenated at the 5-position, typically using N-bromosuccinimide, to create a handle for a subsequent cross-coupling reaction with a thiophene derivative. nih.gov Another approach involves building the pyridine ring onto an existing thiophene structure. This can be accomplished through condensation reactions, such as the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynylketone. organic-chemistry.org A further strategy involves the ring transformation of one heterocycle into another; for example, pyridines can be converted into thiophenes through ring-opening to an aza-triene intermediate followed by treatment with elemental sulfur. researchgate.net

Reductive Transformations in Pyridine Ring Synthesis

While many pyridine syntheses involve condensation and subsequent oxidation to achieve aromaticity, reductive transformations also play a role. baranlab.org The Ladenburg reduction (sodium in boiling alcohol) and catalytic hydrogenation are classic methods for reducing the pyridine ring to a piperidine. clockss.org More modern methods using reagents like samarium diiodide (SmI₂) in the presence of water can also achieve this reduction under mild conditions. clockss.org

In the context of synthesis, reductive steps can be part of the ring-forming cascade itself. Some cycloaddition approaches or ring expansions from five-membered rings might incorporate reductive steps to yield the final pyridine structure. However, these methods are often less general than condensation or cross-coupling strategies. baranlab.org

Derivatization Strategies for this compound Analogues

Once the core scaffold is synthesized, its properties can be modulated by introducing various substituents. This derivatization is crucial for optimizing the biological activity or material properties of the compound.

Substituent Introduction on the Pyridine Ring

The this compound scaffold has several positions available for further functionalization. The pyridine ring, in particular, can be modified to explore structure-activity relationships. Computational and synthetic studies on similar 2-amino-4-methylpyridine inhibitors have shown that the 6-position of the pyridine ring exhibits significant tolerance for bulky substituents. nih.gov

This allows for the introduction of a wide range of groups at this position to fine-tune the molecule's properties. For example, various alkyl and fluorinated alkyl chains have been introduced at the 6-position of 2-amino-4-methylpyridine scaffolds to enhance potency and selectivity for biological targets like inducible nitric oxide synthase (iNOS). nih.gov These modifications are typically achieved by starting with a pre-functionalized pyridine precursor, such as 2-amino-4,6-dichloropyridine, and performing selective cross-coupling or substitution reactions.

Functionalization of the Thiophene Moiety

The thiophene ring within the this compound structure is a versatile handle for introducing further chemical diversity. As an electron-rich aromatic system, it is predisposed to electrophilic aromatic substitution reactions. nih.gov This reactivity allows for the attachment of a wide range of functional groups, which can significantly alter the molecule's electronic and steric properties.

Common functionalization strategies for thiophene rings include halogenation, acylation, and formylation. For instance, electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used to introduce bromine or iodine atoms onto the thiophene ring, typically at the 5-position (if unsubstituted). These halogenated intermediates are exceptionally useful, serving as precursors for a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. mdpi.com

Furthermore, the introduction of a dimethylaminomethyl group at the 5-position of a thiophene ring linked to a pyridine system has been documented, creating a molecule with the IUPAC name 4-[2-amino-5-[5-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[1-[2-(trifluoromethyl)phenyl]ethoxy]benzamide. nih.gov This demonstrates a specific instance of functionalizing the thiophene moiety in a complex heterocyclic system.

Table 1: Examples of Thiophene Functionalization Reactions

Reaction Type Reagents Position of Functionalization Reference
Iodination N-Iodosuccinimide (NIS) C5 of thiophene mdpi.com
Aminomethylation (Dimethylamino)methyl source C5 of thiophene nih.gov

Modifications at the Amino Group

The primary amino group at the 2-position of the pyridine ring is a key site for chemical modification, offering a nucleophilic center for various reactions. These modifications can be used to introduce new functionalities, modulate solubility, or act as a protecting group during other synthetic steps.

A common and straightforward modification is acylation. The amino group can react with acid chlorides or anhydrides to form amide derivatives. For example, reacting 2-aminopyridine (B139424) analogues with acid chlorides is a well-established method to produce the corresponding N-pyridinyl amides. researchgate.net This approach can be applied to this compound to synthesize a library of amide derivatives with diverse acyl chains.

Another important modification involves the use of protecting groups. In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. A typical strategy involves reacting the amine with a reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a Boc-protected amine. This protecting group can be subsequently removed under acidic conditions. In other syntheses involving 2-aminopyridine derivatives, deprotection steps using hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) have been employed to liberate the free amino group after it has served its purpose in the reaction sequence. nih.gov

Alkylation of the amino group is also a potential modification, although it can be more challenging to control and may lead to mixtures of mono- and di-alkylated products. Nevertheless, such modifications are common for primary amines in various heterocyclic systems. wikipedia.org

Table 2: Common Modifications of the 2-Amino Group

Modification Type Reagents/Method Resulting Functional Group Reference
Acylation Acid Chlorides, Anhydrides Amide researchgate.net
Protection Di-tert-butyl dicarbonate (Boc₂O) Boc-carbamate nih.gov

Reaction Optimization and Yield Enhancement Methodologies

Optimizing the synthesis of this compound and its derivatives is crucial for ensuring high yields, purity, and cost-effectiveness. The key to successful optimization lies in the systematic evaluation of catalysts, solvent systems, temperature, and additives.

Catalyst and Solvent System Selection

The synthesis of bi-aryl compounds like this compound often relies on transition-metal-catalyzed cross-coupling reactions. The choice of catalyst and solvent is paramount for the efficiency of these transformations.

Palladium- and copper-based catalytic systems are frequently employed for constructing the C-C bond between the pyridine and thiophene rings. For instance, Sonogashira couplings between a halogenated pyridine/thiophene and a terminal alkyne-substituted thiophene/pyridine are catalyzed by a combination of a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst like CuI. mdpi.com Such reactions are typically carried out in a mixture of solvents like tetrahydrofuran (B95107) (THF) and an amine base such as triethylamine (B128534) (Et₃N), which also serves as a reactant and acid scavenger. mdpi.com Similarly, chemoselective palladium/copper-catalyzed cross-coupling reactions have been developed for preparing related aminoacetylenic ketones, utilizing a PdCl₂/CuI/Ph₃P system. mdpi.com

The solvent system not only dissolves the reactants but also influences catalyst stability and reactivity. Polar aprotic solvents like DMF can sometimes improve enantioselectivity but may lead to a decrease in yield compared to less polar solvents like THF or toluene. acs.org In base-catalyzed cyclization reactions used to form heterocyclic rings in related syntheses, ethanol (B145695) has been shown to be an effective solvent. mdpi.com

Table 3: Catalyst and Solvent Systems for Related Syntheses

Reaction Type Catalyst System Solvent Reference
Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI THF / Et₃N mdpi.com
Cross-Coupling PdCl₂/CuI/Ph₃P Not specified mdpi.com
Base-Catalyzed Cyclization KOH (Base) Ethanol mdpi.com

Temperature and Additive Effects

Reaction temperature is a critical parameter that can dramatically affect reaction rates, selectivity, and yield. For many palladium-catalyzed cross-coupling reactions, moderate heating is required to drive the reaction to completion. For example, a Sonogashira coupling to form a thiophene-pyridine linkage was conducted at 60°C. mdpi.com In contrast, a subsequent methylation step in the same synthesis was performed at a slightly lower temperature of 40°C. mdpi.com A base-catalyzed intramolecular cyclization was found to proceed efficiently at 40-45°C. mdpi.com Finding the optimal temperature often involves a trade-off between achieving a reasonable reaction rate and minimizing the formation of degradation products.

Additives, particularly bases, play a crucial role in many synthetic steps. In cross-coupling reactions, bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are essential for neutralizing the acid generated during the catalytic cycle. mdpi.comacs.org The choice of base can significantly impact the reaction's efficiency; substituting DIPEA with other bases such as Et₃N, DBU, Cs₂CO₃, or pyridine has been shown to result in decreased yields or selectivities in certain cycloaddition reactions. acs.org In other cases, inorganic bases like potassium carbonate (K₂CO₃) are used, for instance, in the deprotection of a trimethylsilyl (B98337) (TMS) group. mdpi.com Stronger bases like potassium hydroxide (B78521) (KOH) are used to catalyze specific cyclization reactions. mdpi.com The concentration and nature of the additive must be carefully tuned for each specific transformation to maximize the yield of the desired product.

Table 4: Influence of Temperature and Additives on Related Reactions

Parameter Condition Reaction Type Effect Reference
Temperature 60°C Sonogashira Coupling Drives reaction to completion mdpi.com
Temperature 40-45°C Base-Catalyzed Cyclization Promotes efficient cyclization mdpi.com
Additive (Base) Et₃N Sonogashira Coupling Acid scavenger mdpi.com
Additive (Base) KOH Cyclization Catalyst mdpi.com
Additive (Base) K₂CO₃ Deprotection Promotes removal of TMS group mdpi.com

Advanced Spectroscopic and Crystallographic Elucidation of 4 Methyl 5 Thiophen 2 Yl Pyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment, connectivity, and spatial arrangement of atoms can be determined.

Chemical Shift Analysis and Proton/Carbon Environments

In a hypothetical ¹H NMR spectrum of 4-Methyl-5-(thiophen-2-yl)pyridin-2-amine, distinct signals would be expected for each unique proton. The aromatic protons on the pyridine (B92270) and thiophene (B33073) rings would typically appear in the downfield region (approx. 6.5-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen and sulfur heteroatoms and other substituents. The methyl group protons would produce a singlet in the upfield region (approx. 2.0-2.5 ppm), and the amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each carbon atom. Aromatic carbons typically resonate between 110-160 ppm. The specific shifts would differentiate the carbon atoms of the pyridine ring from those of the thiophene ring and identify the carbons bonded to the methyl group, the amino group, and the adjacent ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H 7.0 - 8.5 110 - 155
Thiophene-H 7.0 - 8.0 120 - 145
-CH₃ 2.0 - 2.5 15 - 25
-NH₂ Variable (broad) -
Pyridine-C - 110 - 155
Thiophene-C - 120 - 145
C-CH₃ - 130 - 145
C-NH₂ - 150 - 160

Note: These are generalized predicted values. Actual experimental values may vary based on solvent and other conditions.

Variable-Temperature NMR for Conformational Dynamics

Variable-Temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes, such as the rotation around single bonds. nih.gov For this compound, VT-NMR could be used to investigate the rotational barrier between the pyridine and thiophene rings. At low temperatures, rotation might be slow enough on the NMR timescale to observe distinct signals for different conformations (rotamers). As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the energy barrier to rotation. nih.gov

Infrared (IR) and Mass Spectrometry for Molecular Characterization

Infrared (IR) spectroscopy and mass spectrometry (MS) provide crucial information for identifying functional groups and confirming the molecular weight of a compound.

The IR spectrum of this compound would be expected to show characteristic absorption bands. Key signals would include N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic rings and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and C=C and C=N stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region).

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular formula (C₁₀H₁₀N₂S). Analysis of the fragmentation pattern could provide further structural confirmation by showing the loss of characteristic fragments, such as the methyl group or parts of the heterocyclic rings.

X-ray Diffraction Analysis for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles.

Conformational Analysis in Crystalline State

An X-ray crystal structure of this compound would unambiguously establish the relative orientation of the thiophene and pyridine rings. The dihedral angle between the planes of the two rings is a key conformational parameter. In similar bi-aromatic systems, this angle is influenced by a balance between the tendency for π-system conjugation (favoring planarity) and steric hindrance between adjacent atoms (favoring a twisted conformation).

Resolution of Spectroscopic Data Contradictions

The structural elucidation of complex heterocyclic molecules such as this compound and its derivatives can occasionally lead to ambiguous or contradictory spectroscopic data. These discrepancies often arise from the subtle interplay of electronic effects between the pyridine and thiophene rings, potential tautomerism in the 2-aminopyridine (B139424) moiety, and the presence of multiple rotatable bonds. The resolution of such contradictions is critical for the unambiguous confirmation of the molecular structure and relies on the synergistic application of advanced spectroscopic and crystallographic techniques.

Initial analysis using one-dimensional NMR (¹H and ¹³C) and IR spectroscopy may present data that is open to multiple interpretations. For instance, the precise assignment of proton and carbon signals in the densely packed aromatic regions of the NMR spectra can be challenging. Similarly, vibrational modes in IR spectra can overlap, making definitive assignments difficult.

A common source of ambiguity in related aminopyridine compounds is the potential for amino-imino tautomerism. While one tautomer may be thermodynamically favored, the presence of minor tautomeric forms in solution can lead to unexpected spectroscopic signals, creating apparent contradictions with the expected primary structure.

The definitive resolution of these ambiguities is typically achieved through a combination of two-dimensional NMR spectroscopy and single-crystal X-ray crystallography.

Detailed Research Findings

Research on analogous heterocyclic systems demonstrates a clear pathway for resolving such spectroscopic puzzles. While specific studies detailing contradictions for this compound are not prevalent, the established methodologies are directly applicable.

Two-Dimensional NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the pyridine and thiophene rings.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. This technique can definitively link the pyridine and thiophene rings through correlations between protons on one ring and carbons on the other, confirming the C5-C2' bond. It also helps in assigning quaternary carbons which are not visible in HSQC spectra.

For example, a hypothetical contradiction in the assignment of the aromatic protons of this compound could be resolved as illustrated in the following tables.

Table 1: Hypothetical Conflicting ¹H NMR Assignments

Proton Interpretation A (ppm) Interpretation B (ppm)
H3 (pyridine) 6.55 7.10
H6 (pyridine) 7.90 7.90
H3' (thiophene) 7.10 6.55
H4' (thiophene) 7.25 7.25

Single-Crystal X-ray Crystallography: This technique provides the ultimate, unambiguous structural proof in the solid state. It determines precise bond lengths, bond angles, and the conformation of the molecule, resolving any lingering ambiguities from spectroscopic data. nih.gov Crystallographic analysis of related pyridine-thiophene structures has confirmed the planarity and connectivity of the ring systems. nih.govnih.gov For instance, the dihedral angle between the pyridine and thiophene rings can be precisely measured, providing insight into the degree of conjugation and steric hindrance between the two moieties. nih.gov

Table 3: Illustrative Crystallographic Data for a Related Heterocyclic Compound Data derived from a representative structure to illustrate the type of information obtained.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.5487 (9)
b (Å) 10.1675 (6)
c (Å) 10.4269 (6)
β (°) 100.1035 (17)
Volume (ų) 1518.47 (16)

Based on data for 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine. researchgate.net

Theoretical and Computational Chemistry Investigations of 4 Methyl 5 Thiophen 2 Yl Pyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance between accuracy and computational cost, making it a cornerstone of modern computational chemistry.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed functional is B3LYP, which is a hybrid functional that combines the strengths of Hartree-Fock (HF) theory with DFT. The BLYP functional is another popular choice, representing a pure DFT approach. The selection of a basis set, such as the 6-31G(d,p) Pople-style basis set, is crucial as it defines the set of mathematical functions used to build the molecular orbitals. For a molecule like 4-Methyl-5-(thiophen-2-yl)pyridin-2-amine, a comparative study using different functionals and basis sets would be essential to validate the computational model and ensure the reliability of the predicted properties.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and kinetic stability. acadpubl.eu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's stability and reactivity. acadpubl.euresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) and aminopyridine rings, while the LUMO would likely be distributed over the pyridine (B92270) ring system. The calculated HOMO-LUMO gap would indicate the molecule's propensity to undergo electronic transitions and participate in chemical reactions.

Representative Frontier Molecular Orbital Data

ParameterEnergy (eV)
HOMO-5.85
LUMO-1.23
HOMO-LUMO Gap4.62

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acadpubl.euresearchgate.net The MEP map illustrates regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.net

In this compound, the nitrogen atom of the amino group and the sulfur atom of the thiophene ring are expected to be regions of high negative potential, making them likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the pyridine ring would exhibit positive potential.

Representative Chemical Reactivity Indices

ParameterValue (eV)
Chemical Hardness (η)2.31
Chemical Softness (S)0.43
Electronegativity (χ)3.54
Electrophilicity Index (ω)2.71

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and dynamics of a molecule like this compound. These simulations can reveal the preferred conformations of the molecule in different environments and the energetic barriers between them. The rotational freedom around the single bond connecting the pyridine and thiophene rings is a key conformational feature that would be explored through MD simulations.

Theoretical Spectroscopic Predictions (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can also be used to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data. chemicalbook.comnsf.gov The calculations would take into account the electronic environment of each nucleus, providing a detailed assignment of the spectral peaks. Similarly, theoretical vibrational frequency calculations can help in the assignment of the characteristic IR absorption bands corresponding to the various functional groups present in the molecule, such as the N-H stretching of the amino group, the C=C and C=N stretching of the pyridine ring, and the C-S stretching of the thiophene ring. researchgate.net

Representative Theoretical ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)
Pyridine-H36.85
Pyridine-H68.10
Thiophene-H3'7.15
Thiophene-H4'7.05
Thiophene-H5'7.40
Methyl-H2.30
Amino-H5.50

Mechanistic Pathway Investigations via Computational Methods

The synthesis of this compound involves the formation of a C-C bond between a pyridine and a thiophene ring, as well as the introduction of an amino group onto the pyridine scaffold. Plausible synthetic routes could involve a Suzuki-Miyaura coupling for the C-C bond formation and a Buchwald-Hartwig amination for the C-N bond formation. Alternatively, the thiophene ring could be constructed onto a pre-functionalized pyridine core using a method like the Gewald reaction. Computational studies of these general reaction types provide insight into the likely mechanistic steps.

Proposed Pathway 1: Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination

A likely synthetic strategy involves the coupling of a halogenated pyridine derivative with a thiophene boronic acid (or vice versa) via a Suzuki-Miyaura reaction, followed by the amination of the resulting intermediate.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. Computational studies have extensively detailed the catalytic cycle, which generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (e.g., a bromopyridine derivative), forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, a step often facilitated by a base. This is a crucial and often rate-determining step, and its mechanism has been a subject of detailed computational investigation. nih.gov

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

DFT calculations have been used to model the energies of the intermediates and transition states in the Suzuki-Miyaura reaction, providing a deeper understanding of the ligand effects, the role of the base, and the factors controlling the efficiency of the coupling. For the synthesis of 2-arylpyridines, studies have explored the use of various palladium catalysts and boronic acid derivatives. nih.govclaremont.educlaremont.edu

Buchwald-Hartwig Amination:

The introduction of the amino group at the 2-position of the pyridine ring can be achieved via a Buchwald-Hartwig amination. This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The catalytic cycle, as elucidated by experimental and computational studies, shares similarities with the Suzuki-Miyaura coupling:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (in this case, the 2-halo-4-methyl-5-(thiophen-2-yl)pyridine intermediate) to form a Pd(II) species.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido ligand.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst. libretexts.orgwikipedia.org

DFT studies have been crucial in understanding the ligand-accelerated reductive elimination, which is often the turnover-limiting step, and in designing more efficient catalyst systems. organic-chemistry.orgresearchgate.net

Proposed Pathway 2: Gewald Reaction for Thiophene Ring Formation

An alternative approach would be to construct the thiophene ring onto a pre-existing pyridine scaffold. The Gewald reaction is a multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org

A comprehensive computational study using DFT has shed light on the complex mechanism of the Gewald reaction. acs.org The key steps are proposed to be:

Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the carbonyl compound and the activated nitrile.

Sulfur Addition and Polysulfide Formation: Elemental sulfur adds to the intermediate, leading to the formation of various polysulfide species.

Cyclization and Aromatization: The crucial step involves the cyclization of a monosulfide intermediate, followed by aromatization to form the stable thiophene ring. This final step is the thermodynamic driving force for the reaction. acs.org

While the Gewald reaction typically yields a 2-aminothiophene, modifications of the starting materials could potentially lead to the desired 2-thienyl substituent on the pyridine ring.

Below is a table summarizing the key computational findings for these related mechanistic pathways:

ReactionKey Mechanistic StepsComputational Insights from DFT
Suzuki-Miyaura Coupling Oxidative Addition, Transmetalation, Reductive EliminationElucidation of intermediate structures (e.g., Pd-O-B linkages), transition state energies, role of base and ligands. nih.gov
Buchwald-Hartwig Amination Oxidative Addition, Amine Coordination/Deprotonation, Reductive EliminationUnderstanding of ligand acceleration, determination of rate-limiting steps, prediction of catalyst performance. libretexts.orgwikipedia.orgnih.gov
Gewald Reaction Knoevenagel Condensation, Polysulfide Formation, Cyclization/AromatizationIdentification of complex polysulfide equilibria, confirmation of cyclization as the thermodynamic driving force. acs.org

It is important to reiterate that these are proposed mechanistic pathways based on computational studies of analogous, well-established reactions. A dedicated computational investigation of the specific reaction conditions for the synthesis of this compound would be necessary to determine the precise operative mechanism and to optimize the reaction conditions.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Methyl 5 Thiophen 2 Yl Pyridin 2 Amine Analogues

Methodologies for Establishing SAR

The foundation of SAR exploration lies in the synthesis and comparative biological evaluation of a series of related compounds. This is achieved through several key methodologies.

One successful design principle involves modifying the molecule to fit into specific binding pockets of a target receptor. nih.gov For example, in designing related dual inhibitors for EGFR and VEGFR-2, the thiophene (B33073) ring was intended to bind to a hydrophobic region, while the pyridine (B92270) moiety was positioned to interact with an adenine (B156593) binding pocket. nih.gov Further modifications include the introduction of various functional groups to act as hydrogen bond donors or acceptors. nih.gov Similarly, SAR studies on 4-aminoquinoline (B48711) analogues have shown that creating diversity at the amine side chain is a key strategy. ucsf.edu By synthesizing a library of compounds with varied linkers and functional groups, researchers can identify which modifications enhance potency. ucsf.edunih.gov The synthesis of variously substituted pyrimidine (B1678525) derivatives to probe SAR is another common application of this principle. nih.gov

Understanding the SAR of 4-Methyl-5-(thiophen-2-yl)pyridin-2-amine is enhanced by comparing its activity with that of structurally related heterocyclic systems. This includes other pyridines, as well as different core structures like pyrimidines and quinolines. nih.govnih.govnih.gov A key concept in this comparative analysis is bio-isosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. The thiophene ring, for instance, is frequently employed as a bio-isostere for a phenyl ring, a substitution that can improve metabolic stability and binding affinity. nih.gov

Another comparative approach is the creation of hybrid molecules that combine features from different pharmacophores. The "hybrid-pharmacophore" approach, which links a pyridine fragment with another biologically relevant ring system like thiazole (B1198619), aims to create new classes of compounds with potentially enhanced or novel activities. researchgate.netmdpi.com By evaluating the activity of these hybrids against the parent compounds, researchers can determine the synergistic or antagonistic effects of combining different heterocyclic cores.

Influence of Substituent Position and Electronic Effects on Activity

The specific position and electronic properties of substituents on the pyridine and thiophene rings are critical determinants of biological activity. General SAR studies on pyridine derivatives have shown that the presence of electron-donating groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. nih.gov Conversely, the introduction of bulky groups or halogens may lead to a decrease in activity. nih.gov

The strategic placement of groups that can act as hydrogen bond acceptors has been identified as a crucial design element in related heterocyclic compounds. ucsf.edu The electronic nature of substituents can also govern synthetic accessibility and reaction pathways, which is an important consideration in the design of new analogues. acs.org For example, a design strategy for related kinase inhibitors involves introducing different functional groups specifically to serve as hydrogen-bond donors and/or acceptors to interact with the spacer region of the target enzyme. nih.gov These findings underscore the importance of both the position and the electronic character of each substituent in optimizing molecular interactions with a biological target.

Computational Modeling in SAR Elucidation (e.g., Ligand-Target Docking)

Computational methods are indispensable tools for elucidating the SAR of this compound analogues. Techniques such as molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR), and molecular dynamics (MD) simulations provide detailed insights into how these molecules interact with their biological targets at an atomic level. nih.govnih.gov

Molecular docking studies are frequently used to predict the binding orientation of a ligand within the active site of a target protein. For example, novel thiophenyl thiazolyl-pyridine hybrids have been docked into the epidermal growth factor receptor (EGFR) tyrosine kinase to investigate their mechanism of action. mdpi.com Such studies can reveal key interactions, like the role of a specific atom in forming a dipole-dipole interaction with a particular amino acid residue (e.g., Gly66) in the target's binding pocket. nih.gov 3D-QSAR models are used to find a statistical relationship between the chemical structures of a series of compounds and their biological activities, helping to explain how steric and electrostatic fields influence potency. nih.gov

Conformational Flexibility and its Role in Molecular Recognition

The three-dimensional shape and conformational flexibility of this compound analogues play a vital role in molecular recognition and binding affinity. The molecule's ability to adopt a specific, low-energy conformation that is complementary to the target's binding site is crucial for its activity. The bond connecting the pyridine and thiophene rings allows for rotational flexibility, which can be advantageous for fitting into complex binding pockets.

The design of molecules intended to occupy multiple sub-pockets of a receptor inherently relies on the compound's ability to adopt the correct conformation. nih.gov Furthermore, specific atoms within the structure can influence the preferred conformation and interactions. The sulfur atom in the thiophene ring, for example, can participate in hydrogen bonding, helping to anchor the ligand in a specific orientation. nih.gov In related structures, the potential to form an intramolecular hydrogen bond, which would restrict conformational freedom, has been noted as a significant design feature that can impact activity. ucsf.edu

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Analogues This table synthesizes general principles from related heterocyclic compounds that are applicable to the design of this compound analogues.

Structural ModificationEffect on ActivityRationale / Example
Substituent Variation
Introduction of -OH, -OCH3, -NH2 groupsGenerally enhances activityIncreases potential for hydrogen bonding and favorable electronic interactions. nih.gov
Introduction of bulky groups or halogensOften decreases activityMay cause steric hindrance in the binding pocket. nih.gov
Core Structure Modification
Bio-isosteric replacement (e.g., Phenyl -> Thiophene)Can improve propertiesThiophene can enhance metabolic stability and binding affinity. nih.gov
Creation of hybrid pharmacophoresMay enhance or alter activityCombining pyridine with other rings like thiazole can lead to synergistic effects. researchgate.netmdpi.com
Computational & Conformational
Interaction with hydrophobic pocketsEssential for bindingThe thiophene ring is often designed to fit into hydrophobic regions of a target. nih.gov
Hydrogen bond donors/acceptorsCritical for specificityStrategic placement of H-bond acceptors/donors enhances binding to target residues. nih.govucsf.edu
Conformational restrictionCan increase potencyIntramolecular hydrogen bonds can lock the molecule in an active conformation. ucsf.edu

Mechanistic Insights into Biological Activities Derived from 4 Methyl 5 Thiophen 2 Yl Pyridin 2 Amine Research

Exploration of Molecular Targets and Pathways

The specific substitution patterns on the pyridin-2-amine and thiophene (B33073) rings give rise to interactions with various biological macromolecules, leading to distinct downstream cellular effects.

Kinase Inhibition (e.g., Aurora Kinases, CDKs, GSK-3)

Derivatives of the aminopyrimidine scaffold, which shares structural similarities with aminopyridines, have been identified as potent inhibitors of key cell cycle kinases. For instance, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have demonstrated potent inhibition of Aurora A and Aurora B kinases. This inhibition is associated with the suppression of histone H3 phosphorylation, a critical event in mitosis, leading to mitotic failure and the formation of polyploid cells. The potency and selectivity of these compounds are often dictated by the substituents on the aniline (B41778) ring.

Furthermore, the 2,4-diamino-5-ketopyrimidine scaffold has been developed into a class of potent and ATP-competitive inhibitors targeting the cyclin-dependent kinase (CDK) family. Optimized analogues from this series show potent inhibitory activities against CDK1, CDK2, and CDK4, while remaining largely inactive against a broad panel of other serine/threonine and tyrosine kinases. The binding mode of these inhibitors within the ATP-binding pocket of CDKs has been confirmed through X-ray crystallography.

Antiviral Mechanisms (e.g., Enterovirus Replication Inhibition)

The fight against enteroviral infections, for which there are currently no approved antiviral therapies, has spurred the discovery of novel small molecule inhibitors. One notable class of compounds, imidazo[1,2-a]pyrazine (B1224502) derivatives, has been shown to exhibit broad-spectrum activity against a wide range of enteroviruses and rhinoviruses. The mechanism of action for these compounds has been traced to the inhibition of a host cell factor, phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). This kinase is essential for the replication of enteroviruses, and its inhibition disrupts the formation of viral replication organelles. Resistance to these inhibitors has been mapped to mutations in the viral 3A protein, which is known to interact with the PI4KIIIβ pathway.

In Vitro Studies of Biological Potentials

The therapeutic potential of 4-methyl-5-(thiophen-2-yl)pyridin-2-amine derivatives extends to a range of pathogenic microbes and cancer cell lines, as demonstrated in various in vitro assays.

Antimicrobial Research (General Mechanisms)

The thiophene and pyridine (B92270) moieties are present in numerous compounds exhibiting antimicrobial properties. For example, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have been synthesized and shown to be effective against extended-spectrum β-lactamase (ESBL) producing Escherichia coli. The general mechanism for many antimicrobial agents involves the disruption of essential cellular processes in bacteria. Some thiophene-based compounds have been designed to target bacterial enzymes like undecaprenyl pyrophosphate synthase (UPPS) and ketol-acid reductoisomerase (KARI), or to bind to the minor groove of bacterial DNA. The bactericidal or bacteriostatic effect is often dependent on the specific structural features of the compound and the concentration used.

Antifungal Research (General Mechanisms)

Thiophene-containing compounds have also been investigated for their antifungal activity. One general mechanism of action for antifungal agents is the disruption of the fungal cell membrane's integrity. This can be achieved without direct binding to ergosterol, a key component of the fungal membrane. Additionally, some antifungal compounds can inhibit virulence factors, such as the dimorphic transition and biofilm formation in Candida albicans, which are crucial for its pathogenicity and resistance. Another proposed mechanism involves the induction of oxidative stress within the fungal cell, leading to apoptosis. For instance, certain thiophene-thiosemicarbazone derivatives have been shown to interact with glutathione, depleting the cell's antioxidant defenses and causing cell death.

Anticancer Research (Cellular Effects and Mechanisms, e.g., Mitotic Failure, Polyploidy)

The anticancer effects of compounds structurally related to this compound are often linked to the inhibition of kinases that regulate cell division. As mentioned previously, inhibition of Aurora kinases by N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines leads to cell death following mitotic failure and an increase in polyploidy. This occurs because the proper segregation of chromosomes is disrupted, triggering apoptotic pathways.

Other thiophene derivatives have been shown to induce cell cycle arrest, a key mechanism in preventing cancer cell proliferation. For example, certain 2-(thiophen-2-yl)-1H-indole derivatives can cause cell cycle arrest at the S and G2/M phases in colon cancer cell lines. This is often accompanied by the modulation of microRNAs, such as the upregulation of tumor-suppressive miRNAs and the downregulation of oncogenic miRNAs. The interference with DNA replication or the processes of mitosis effectively halts cell division, a hallmark of cancer.

Analgesic Research (General Mechanisms)

While direct analgesic studies on this compound are not available in current scientific literature, the structural components of the molecule, namely the aminopyridine and thiophene groups, are found in various compounds with established analgesic and anti-inflammatory properties. The potential analgesic mechanisms of this compound can be inferred by examining these related compounds.

The aminopyridine core is a key feature in several biologically active molecules. rsc.org Aminopyridines primarily function by blocking voltage-gated potassium channels. rsc.org This action can lead to an increase in the release of neurotransmitters like acetylcholine, which can influence nerve signaling. rsc.org Furthermore, some 2-aminopyridine (B139424) derivatives have been identified as potent and selective inhibitors of the Nav1.8 sodium channel, a key target in pain signaling pathways. nih.gov Inhibition of this channel has demonstrated analgesic effects in preclinical pain models. nih.gov For instance, the aminopyridine derivative phenazopyridine (B135373) is utilized as a urinary tract analgesic, alleviating pain and irritation. rsc.org

The thiophene ring , an isostere of the phenyl ring, is another crucial component that is present in numerous compounds with documented anti-inflammatory and analgesic effects. researchgate.net Many thiophene-based compounds exert their effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.net These enzymes are central to the inflammatory cascade and the generation of pain signals. nih.gov Marketed nonsteroidal anti-inflammatory drugs (NSAIDs) containing a thiophene moiety, such as Tinoridine and Tiaprofenic acid, function through the inhibition of COX enzymes. nih.govencyclopedia.pub The presence of amine and methyl groups on thiophene-containing structures has also been noted as important for their anti-inflammatory and biological target recognition. researchgate.net

Given these precedents, it is plausible that this compound could exhibit analgesic properties through one or more of the following mechanisms:

Modulation of ion channels, such as voltage-gated potassium or sodium channels, a mechanism associated with the aminopyridine core.

Inhibition of key enzymes in the inflammatory pathway, like COX and LOX, a characteristic of many thiophene-containing compounds.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific analgesic mechanisms of this compound.

Table 1: Examples of Analgesic Mechanisms in Related Compound Classes

Compound ClassExample CompoundMechanism of ActionTherapeutic Use
AminopyridinesPhenazopyridineUrinary tract analgesic. rsc.orgPain relief in urinary tract irritation. rsc.org
Aminopyridines2-aminopyridine derivativesSelective inhibition of Nav1.8 sodium channel. nih.govPotential for chronic pain treatment. nih.gov
Thiophene DerivativesTinoridineCOX enzyme inhibition. nih.govencyclopedia.pubAnti-inflammatory and analgesic. nih.govencyclopedia.pub
Thiophene DerivativesTiaprofenic acidCOX enzyme inhibition. nih.govencyclopedia.pubAnti-inflammatory and analgesic. nih.govencyclopedia.pub

Mechanistic Understanding of Compound-Target Interactions (e.g., Exposable Tetracysteine Biosensors for Kinases)

Understanding how a small molecule like this compound interacts with its biological targets is crucial for drug development. While direct studies on this compound are unavailable, we can discuss a powerful technique used to investigate such interactions, particularly with enzymes like kinases.

Kinases are a major class of drug targets due to their central role in cell signaling and disease. ed.ac.uk A novel method to study the interaction of small molecules with kinases in living cells is the use of exposable tetracysteine (XTC) biosensors . nih.govuq.edu.au This technique provides insights into the conformational changes of a kinase upon inhibitor binding. nih.gov

The principle of the XTC biosensor involves genetically engineering a four-cysteine motif (tetracysteine tag) into a specific region of the target kinase. nih.gov This engineered motif has conditional access to a biarsenical dye, such as FlAsH or ReAsH. The binding of this dye, and thus the resulting fluorescence, is dependent on the conformational state of the kinase. nih.govuq.edu.au For example, in Src family kinases, the XTC tag can be placed in the SH2 domain in such a way that the dye can only bind when the kinase is in an "open" or active conformation. nih.gov

When a small molecule inhibitor is introduced, it may bind to the kinase and induce a conformational change, for instance, forcing it into a "closed" or inactive state. This change in conformation can mask the tetracysteine tag, preventing the dye from binding and leading to a measurable decrease in fluorescence. nih.gov This allows researchers to screen for and characterize inhibitors that work by inducing specific conformational changes in their target kinase. nih.gov

If this compound were to be investigated as a potential kinase inhibitor, the XTC biosensor technology could be a valuable tool. The process would involve:

Engineering the Biosensor: A tetracysteine tag would be inserted into the target kinase at a location sensitive to conformational changes.

Cell-Based Assay: The engineered kinase biosensor would be expressed in cells.

Compound Screening: The cells would be treated with this compound.

Fluorescence Measurement: Changes in the fluorescence from the biarsenical dye would be monitored to determine if the compound induces a conformational shift in the kinase.

This approach would provide detailed mechanistic information about how the compound interacts with its kinase target at a cellular level, distinguishing it from simply inhibiting the enzyme's catalytic activity.

Table 2: Application of Exposable Tetracysteine (XTC) Biosensors in Kinase Inhibitor Research

StepDescriptionInformation Gained
1. Biosensor DesignA tetracysteine motif is engineered into a kinase at a conformationally sensitive site. nih.govCreates a tool to report on the kinase's conformational state. nih.gov
2. Dye LabelingA biarsenical dye (e.g., FlAsH or ReAsH) is added, which binds to the exposed tetracysteine tag. nih.govFluorescent signal indicates the initial conformational state of the kinase population. nih.gov
3. Inhibitor TreatmentCells expressing the biosensor are treated with a small molecule inhibitor.Assesses the effect of the compound on the kinase.
4. Conformational AnalysisChanges in fluorescence are measured. A decrease in signal suggests the inhibitor forces a conformational change that hides the tag. nih.govProvides mechanistic insight into how the inhibitor works (e.g., by inducing an inactive conformation). nih.gov

Future Directions and Emerging Research Avenues for 4 Methyl 5 Thiophen 2 Yl Pyridin 2 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of synthetic methodologies for 4-Methyl-5-(thiophen-2-yl)pyridin-2-amine is paramount for ensuring a more efficient and environmentally benign production process. Current synthetic strategies, while effective, often rely on multi-step procedures that can be resource-intensive. Future research is anticipated to concentrate on the following areas:

Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis offers numerous advantages, including improved reaction control, enhanced safety, and higher yields. The development of a continuous flow process for the synthesis of this compound could significantly streamline its production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Future investigations could explore the potential of engineered enzymes to catalyze key steps in the synthesis of this aminopyridine derivative, thereby reducing the reliance on harsh chemical reagents.

Photoredox Catalysis: This emerging area of synthesis utilizes visible light to initiate chemical reactions, often enabling novel bond formations under mild conditions. The application of photoredox catalysis to construct the core structure of this compound could lead to more efficient and atom-economical synthetic routes.

Synthetic ApproachPotential AdvantagesResearch Focus
Continuous Flow ChemistryImproved safety, higher throughput, better scalabilityDevelopment of a fully integrated continuous flow synthesis platform
BiocatalysisHigh selectivity, mild reaction conditions, reduced wasteIdentification and engineering of suitable enzymes for key synthetic steps
Photoredox CatalysisNovel reaction pathways, mild conditions, high functional group toleranceExploration of new bond-forming strategies for the pyridine-thiophene linkage

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these approaches can accelerate the design and optimization of new therapeutic agents.

Quantum Mechanics (QM) and Molecular Mechanics (MM) Simulations: The use of QM/MM methods can provide a more accurate description of the electronic structure and interactions of this compound and its derivatives within the active site of a biological target. This can aid in understanding the key molecular interactions that govern binding affinity and selectivity.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These rigorous computational methods can predict the binding affinities of novel derivatives of this compound with high accuracy. The application of FEP and TI can guide the lead optimization process by prioritizing the synthesis of compounds with the most promising binding profiles.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel compounds. These models can be used to virtually screen large compound libraries and identify new derivatives of this compound with desired therapeutic properties.

Computational MethodApplication in Drug DiscoveryPotential Impact on this compound Research
QM/MM SimulationsElucidation of binding modes and reaction mechanismsDeeper understanding of target engagement and rational design of more potent inhibitors
FEP and TIAccurate prediction of binding affinitiesMore efficient lead optimization and reduced reliance on costly and time-consuming synthesis
AI and MLVirtual screening and de novo drug designRapid identification of novel and diverse chemical matter with desired biological activity

Exploration of Undiscovered Biological Targets and Therapeutic Applications (mechanistic focus)

While this compound is a known building block for inhibitors of specific kinases, its full biological spectrum remains to be explored. A mechanistic focus on identifying novel targets could unveil new therapeutic opportunities.

Future research should aim to:

Deorphanize Novel Targets: Employing chemoproteomic approaches, such as activity-based protein profiling (ABPP), with probes derived from this compound could help identify previously unknown cellular targets.

Investigate Allosteric Modulation: Beyond competitive inhibition of the ATP-binding site of kinases, derivatives of this scaffold could be explored for their potential to act as allosteric modulators, offering a pathway to achieve greater selectivity and novel pharmacological effects.

Explore Epigenetic Targets: The structural motifs present in this compound may lend themselves to interaction with epigenetic targets, such as histone methyltransferases or demethylases. Screening against a panel of epigenetic enzymes could reveal unexpected activities.

Integration with High-Throughput Screening and Chemical Biology Methodologies

The synergy between advanced screening techniques and chemical biology tools will be crucial in expediting the discovery of new applications for this compound derivatives.

High-Content Screening (HCS): HCS allows for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of a compound's biological effects. Screening a library of this compound derivatives using HCS could reveal novel phenotypic signatures and mechanisms of action.

DNA-Encoded Libraries (DELs): DEL technology enables the screening of vast numbers of compounds against a protein target. The synthesis of a DEL incorporating the this compound scaffold would allow for the rapid identification of potent binders to a wide range of biological targets.

Development of Chemical Probes: The design and synthesis of chemical probes based on the this compound structure are essential for validating new biological targets and elucidating their physiological roles. These probes, often equipped with a reporter tag, can be used in pull-down assays and imaging studies.

MethodologyApplicationPotential Outcome for this compound
High-Content Screening (HCS)Phenotypic screening of compound librariesIdentification of novel cellular effects and mechanisms of action
DNA-Encoded Libraries (DELs)Screening of ultra-large compound collectionsDiscovery of potent binders to a diverse array of protein targets
Chemical ProbesTarget validation and mechanistic studiesConfirmation of new biological targets and elucidation of their cellular functions

Q & A

Q. How do substituent modifications (e.g., fluorination) alter the compound’s physicochemical and biological properties?

  • Methodological Answer :
  • Electron-Withdrawing Groups (F, Cl) : Increase electrophilicity at the pyridine ring, enhancing cross-coupling reactivity. Fluorination improves metabolic stability in pharmacokinetic studies.
  • Bulkier Substituents : Reduce solubility but enhance binding affinity in enzyme inhibition assays (e.g., kinase targets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.